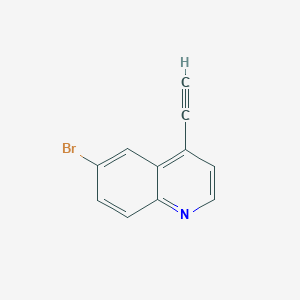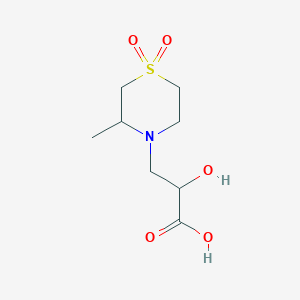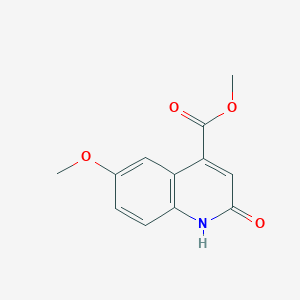
tert-Butyl (2,2-difluorocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluorocyclohexyl)carbamate typically involves the reaction of 2,2-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2,2-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to the formation of corresponding alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl (2,2-difluorocyclohexyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,2-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2,2-difluorocyclohexyl)carbamate is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties. This fluorinated moiety enhances the compound’s stability, reactivity, and selectivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H19F2NO2 |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-difluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-6-4-5-7-11(8,12)13/h8H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
IDYCBSJTJKHNRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)



![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)




